molecular formula C9H7ClN2 B6591412 8-Chloroquinolin-7-amine CAS No. 1379334-91-4

8-Chloroquinolin-7-amine

Cat. No. B6591412
CAS RN: 1379334-91-4
M. Wt: 178.62 g/mol
InChI Key: LGEKIWCZTVUNKE-UHFFFAOYSA-N
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Description

8-Chloroquinolin-7-amine is a chemical compound with the molecular formula C9H7ClN2. It is a solid substance .


Synthesis Analysis

The synthesis of this compound involves an oxidant-free electrochemical regioselective chlorination of 8-aminoquinoline amides at ambient temperature in batch and continuous-flow . Inert DCM is used as the chlorinating reagent . This method has good position-control, and water and air tolerance .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C9H7ClN2/c10-7-4-3-6-2-1-5-12-9 (6)8 (7)11/h1-5H,11H2 . The molecular weight of the compound is 178.62 .


Chemical Reactions Analysis

The chemical reactions involving this compound include the C-5 selective chlorination of 8-aminoquinoline amides using dichloromethane . This reaction is oxidant-free and regioselective .


Physical And Chemical Properties Analysis

This compound is a solid substance . It is recommended to keep it in a dark place, sealed in dry, at 2-8C .

Mechanism of Action

The mechanism of action of the differentiation-inducing quinolines, such as 8-Chloroquinolin-7-amine, has been proposed to involve strong suppression of E2F1 that inhibits growth by preventing cell cycle progression and fosters differentiation by creating a permissive environment for cell differentiation .

Safety and Hazards

The safety information for 8-Chloroquinolin-7-amine includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues have shown that quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of 8-Chloroquinolin-7-amine could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

8-chloroquinolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-7(11)4-3-6-2-1-5-12-9(6)8/h1-5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEKIWCZTVUNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)N)Cl)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 2-chlorobenzene-1,3-diamine (24 mmol) (CAS 6400-14-2) and NaI (150 mg) in 80% H2SO4 (20 g) was added Glycerol (45 g). The mixture was stirred at 150° C. to 170° C. for 5 h. The mixture was cooled to room temperature. Aqueous 5N NaOH was used to adjust the pH to alkaline, which was then extracted with EtOAc washed with brine, dried over MgSO4 and concentrated under reduced vacuum. Flash column chromatography (EtOAc:Hexane) yielded 7-amino-8-chloroquinoline (800 mg), as a pale yellow solid. 1H NMR (300 MHz, CD3OD) δ: 8.69 (dd, J=4.4, 1.8 Hz, 1H), 8.13 (dd, J=7.9, 1.8 Hz, 1H), 7.61 (d, J=9.1 Hz, 1H), 7.14-7.29 (m, 2H)
Quantity
24 mmol
Type
reactant
Reaction Step One
Name
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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